2,3-Dihydroxy-3-methylbutanoate
Overview
Description
2,3-dihydroxy-3-methylbutanoate is a hydroxy monocarboxylic acid anion. It derives from a butyrate. It is a conjugate base of a 2,3-dihydroxy-3-methylbutanoic acid.
Scientific Research Applications
1. Wine Aroma Composition
Ethyl 2-hydroxy-3-methylbutanoate, closely related to 2,3-Dihydroxy-3-methylbutanoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. It predominantly exists as the R enantiomer in red and white wines. However, its concentrations in wines are considerably below the detection threshold, indicating no significant direct effect on fruity aroma modulation in red wine (Gammacurta et al., 2018).
2. Chemical Synthesis and Analysis
The ion exclusion and ion exchange techniques have been utilized to obtain substantial yields of 2,3-dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid. This process is significant due to its stereospecific nature, yielding a high percentage of one of two possible diastereomeric dl-acid mixtures (Powell et al., 1972).
3. Aroma Volatile Biosynthesis in Apples
2-Methylbutanoate esters, closely related to this compound, are key contributors to fruit aroma. Their biosynthetic origins and interconversions in Red Delicious and Granny Smith apples have been explored using deuterium-labeled substrates, revealing differences in products and product distributions between apple cultivars (Rowan et al., 1996).
4. Biomaterials for Tissue Engineering
Polyhydoxyalkanoates (PHAs), which include poly 3-hydroxybutyrate (a related compound to this compound), are used in tissue engineering due to their biodegradability and thermoprocessability. PHAs have been developed into medical devices and tissue engineering applications like sutures, repair devices, cardiovascular patches, and wound dressings (Chen & Wu, 2005).
5. Surface Chemistry
The adsorption and thermal chemistry of chiral compounds like (S)-2-methylbutanoic acid, closely related to this compound, on Pt(111) single-crystal surfaces have been characterized, emphasizing chiral templating of surfaces. This is relevant for understanding surface interactions and molecular behaviors on metallic surfaces (Lee & Zaera, 2006).
Properties
IUPAC Name |
2,3-dihydroxy-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYKUFKXGDTEU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)[O-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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